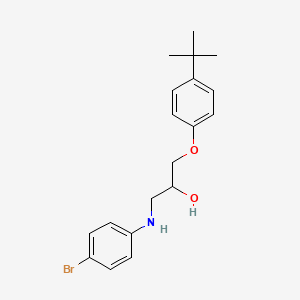

1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

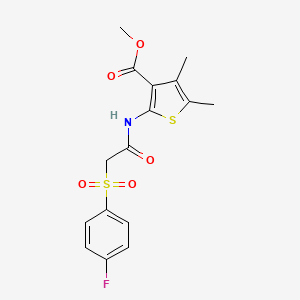

1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol, commonly known as BAPTA-AM, is a chemical compound that has found extensive use in scientific research. It is a cell-permeable calcium chelator that is widely used to study the role of calcium ions in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Characterization

Research on compounds with structural similarities to 1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol often focuses on their synthesis and potential antimicrobial properties. For instance, the synthesis and characterization of substituted phenyl azetidines demonstrate the methodology of reacting certain bromo phenyl compounds with other reagents to yield compounds with antimicrobial activity. This process involves multiple steps, including reduction, carbonylation, and cyclization reactions, which are characterized by elemental analysis, IR, 1H NMR, and Mass spectral analysis (Doraswamy & Ramana, 2013).

Antioxidant and Antimicrobial Activity

Some research explores the antioxidant activity of compounds structurally related to 1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol. A notable example is the investigation of novel calcium antagonists, which possess both Ca(2+) overload inhibition and antioxidant activity. These studies highlight the importance of structural elements like the phenolic hydroxyl group in determining antioxidant activity (Kato et al., 1999).

Catalytic and Kinetic Applications

Research into the catalytic alkylation of aryl Grignard reagents by iron(III) amine-bis(phenolate) complexes showcases the use of related compounds in facilitating chemical reactions. Such studies provide insights into the synthesis of complex molecules, demonstrating the utility of specific compounds in enhancing reaction yields under various conditions (Qian et al., 2011).

Molecular Electronics

Compounds with bromo and phenoxy groups are also significant in the field of molecular electronics. Research into the synthesis of alkyl bromides as precursors for thiol end-capped molecular wires illustrates the application of such compounds in developing conductive materials for electronic applications. This highlights the versatility of these compounds in synthesizing materials with potential electronic functions (Stuhr-Hansen et al., 2005).

Propriétés

IUPAC Name |

1-(4-bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24BrNO2/c1-19(2,3)14-4-10-18(11-5-14)23-13-17(22)12-21-16-8-6-15(20)7-9-16/h4-11,17,21-22H,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNDEBJWPUSYOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(CNC2=CC=C(C=C2)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromoanilino)-3-(4-tert-butylphenoxy)propan-2-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Aminospiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2696169.png)

![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2696172.png)

![1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2696174.png)

![6-{3-Methylimidazo[1,2-a]pyridin-2-yl}pyridine-2-carboxylic acid](/img/structure/B2696179.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2696181.png)

![1-[(7-hexyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperidine-4-carboxamide](/img/structure/B2696183.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide](/img/structure/B2696186.png)

![(E)-2-benzoyl-3-[4-(2-chloroacetyl)-1H-pyrrol-2-yl]prop-2-enenitrile](/img/structure/B2696189.png)

![2-((4-methylbenzyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2696191.png)